N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C14H18N4·2HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinazoline and piperidine moieties, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.
Methylation: The final step involves the methylation of the amine group on the piperidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound
Eigenschaften
Molekularformel |
C14H20Cl2N4 |
---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
N-methyl-1-quinazolin-4-ylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-15-11-6-8-18(9-7-11)14-12-4-2-3-5-13(12)16-10-17-14;;/h2-5,10-11,15H,6-9H2,1H3;2*1H |
InChI-Schlüssel |
PEIQPBZGNSSVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)C2=NC=NC3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.